molecular formula C7H8O B082278 Bicyclo[3.2.0]hept-2-en-6-one CAS No. 13173-09-6

Bicyclo[3.2.0]hept-2-en-6-one

Cat. No.: B082278
CAS No.: 13173-09-6
M. Wt: 108.14 g/mol
InChI Key: LNLLHUHPGPKRBM-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-2-en-6-one is an organic compound with the molecular formula C7H8O. It is a bicyclic ketone characterized by a fused ring system consisting of a cyclopentene ring and a cyclopropane ring. This compound is notable for its strained ring system, which imparts unique reactivity and properties. It is widely used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]hept-2-en-6-one can be synthesized through several methods. One common approach involves the reduction of this compound precursors using selective reducing agents. For example, the reduction of ketone precursors with L-Selectride followed by acetylation yields the desired compound . Another method involves the enzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from microorganisms such as Pseudomonas fluorescens .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to obtain high enantiomeric excess of the desired compound. The use of lipases and other biocatalysts ensures efficient and selective production .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Baeyer-Villiger oxidation, which converts the ketone to a lactone using peracids . This reaction is highly enantioselective and is widely studied for its applications in asymmetric synthesis.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of lactones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

bicyclo[3.2.0]hept-2-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLLHUHPGPKRBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304884
Record name Bicyclo[3.2.0]hept-2-en-6-one
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13173-09-6, 71155-05-0
Record name 13173-09-6
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Record name Bicyclo[3.2.0]hept-2-en-6-one
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Record name (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one
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Record name (�±)-cis-Bicyclo[3.2.0]hept-2-en-6-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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